RuPhos

説明

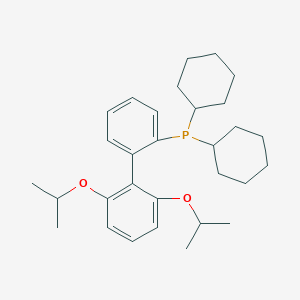

RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is a bulky, electron-rich dialkylbiarylphosphine ligand widely used in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings . Its structure features two diisopropoxy groups at the 2′ and 6′ positions of the biphenyl backbone, which enhance steric bulk and electron-donating capacity, enabling efficient catalysis of challenging substrates, such as sterically hindered aryl halides and amines . This compound is integral to third-generation Buchwald precatalysts (e.g., Pd(this compound)(ABP)(OMs)), which exhibit high solubility in polar solvents like DMSO and THF, facilitating broad substrate scope and reduced reaction times .

特性

IUPAC Name |

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43O2P/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h11-13,18-25H,5-10,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFYYFVVIIWKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584700 | |

| Record name | {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787618-22-8 | |

| Record name | [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787618-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyclohexylphosphino)-2',6'-isopropoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0787618228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2',6'-Bis[(propan-2-yl)oxy][1,1'-biphenyl]-2-yl}(dicyclohexyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DICYCLOHEXYLPHOSPHINO)-2',6'-ISOPROPOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3474RY19E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Laboratory-Scale Purification and Crystallization

While industrial synthesis details remain confidential, laboratory-scale purification methods are well-documented. A study resolving RuPhos’ crystal structure describes the following protocol :

-

Column Chromatography : Crude this compound is purified using silica gel with ethyl acetate as the eluent. Fractions containing the ligand are concentrated in vacuo.

-

Crystallization : The concentrated solution is dissolved in a hexanes/ethyl acetate (10:1) mixture and allowed to evaporate slowly under ambient conditions for two weeks, yielding colorless plates suitable for X-ray diffraction (Fig. 1).

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 10.842 Å, b = 12.293 Å, c = 15.003 Å |

| Cone Angle | ~170° (free ligand) |

The triclinic unit cell contains two independent this compound molecules without lattice solvents, with P–C bond lengths averaging 1.847 Å, consistent with related phosphine ligands .

Structural and Steric Analysis

This compound’ efficacy in catalysis stems from its steric profile. Comparative studies highlight its cone angle (~170°), which exceeds that of triphenylphosphine (145°) and aligns with bulkier ligands like DavePhos . This steric bulk minimizes undesired homocoupling in cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings of polyfluorinated biphenyls .

Key Structural Features :

-

Diisopropoxy Groups : The 2',6'-diisopropoxy substituents create a rigid biphenyl framework, enhancing stability during catalysis.

-

Dicyclohexylphosphine : The cyclohexyl groups provide a hydrophobic environment, improving solubility in organic solvents like toluene and 1,4-dioxane .

Applications in Catalyst Preparation

This compound is frequently employed in palladium precatalysts for cross-coupling reactions. A notable example is This compound Pd G4 , utilized in Suzuki-Miyaura couplings of 1,2,4-oxadiazoles :

Synthesis of this compound Pd G4 :

-

Ligand Exchange : this compound reacts with palladium precursors (e.g., Pd(OAc)₂) in THF or dichloromethane.

-

Precursor Aging : The mixture is aged for 10–45 minutes to form active palladacycle complexes .

Table 2: Performance of this compound Pd G4 in Cross-Coupling

| Substrate | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| 4-Bromo-1H-pyrazole | 96 | 5 min | Microwave, 110°C |

| Polyfluorinated biphenyls | 58–86 | 1–3 h | Oil bath, 80–110°C |

This compound-based catalysts exhibit superior activity in challenging substrates, including sterically hindered aryl halides and electron-deficient boronic acids .

Quality Control and Analytical Characterization

Industrial and academic standards for this compound emphasize rigorous quality control:

-

Purity Assessment :

-

Solubility Profiling :

Figure 1: Crystallization Pathway of this compound (Visual representation of hexanes/ethyl acetate slow evaporation leading to plate-like crystals.)

化学反応の分析

Chemical Reactions Involving RuPhos

This compound has been shown to facilitate several key reactions in organic chemistry:

-

Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides. This compound enhances the reaction rate and yield, especially with sterically hindered substrates.

-

Buchwald-Hartwig Amination : In this reaction, this compound aids in the coupling of amines with aryl halides to form anilines. The ligand's steric properties allow for efficient reactions even with bulky amines.

-

Heck Reaction : this compound is also effective in the Heck reaction, which couples alkenes with aryl halides to form substituted alkenes.

Mechanistic Insights

The catalytic cycle for reactions involving this compound typically includes three main steps:

-

Oxidative Addition : The palladium complex reacts with an aryl halide to form a Pd(II) intermediate.

-

Transmetalation : In Suzuki-Miyaura reactions, this step involves transferring an aryl group from a boronic acid to the palladium center.

-

Reductive Elimination : The final step where the product is formed and the palladium catalyst is regenerated.

The rate-limiting step varies depending on the ligand used and the substrate's sterics and electronics. For instance, studies have shown that for this compound, reductive elimination is often the rate-limiting step when using sterically hindered substrates .

Comparative Performance of this compound

This compound has been compared with other ligands such as BrettPhos in various catalytic systems. Key findings include:

-

Steric Effects : The bulky nature of this compound allows it to accommodate larger substrates effectively compared to BrettPhos, which is more suited for less hindered substrates .

-

Catalytic Activity : In a study comparing Pd-RuPhos and Pd-BrettPhos systems, it was found that while BrettPhos exhibited lower energy barriers for oxidative addition, this compound showed lower barriers for reductive elimination when reacting with bulky amines .

Table of Reaction Conditions and Yields

| Reaction Type | Substrate Type | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides | K3PO4 | Toluene/H2O | 94 |

| Buchwald-Hartwig | Sterically Hindered Amines | Na2CO3 | 1,4-Dioxane/H2O | 96 |

| Heck Reaction | Alkenes | Cs2CO3 | DME/H2O | 82 |

This table summarizes various reactions catalyzed by this compound, demonstrating its versatility across different types of substrates and conditions.

Structural Characteristics of this compound

The crystal structure of this compound reveals significant details about its bonding and steric properties. It crystallizes in a triclinic cell containing two independent molecules without any lattice solvent . The bond metrics indicate that its unique structure contributes to its high catalytic efficiency by influencing how it interacts with palladium centers during catalysis.

Bond Metrics

科学的研究の応用

Buchwald–Hartwig Amination

The Buchwald–Hartwig reaction is a widely used method for forming carbon-nitrogen bonds. RuPhos has been shown to improve the efficiency of this reaction by:

- Lowering Catalyst Loadings : Studies indicate that this compound allows for lower palladium loadings while achieving complete conversion of substrates, making it cost-effective for large-scale applications .

- Enhancing Selectivity : The ligand's steric and electronic properties contribute to higher selectivity and yield in complex amination reactions .

Case Study: Pharmaceutical Synthesis

In a recent study involving the synthesis of a CDK4/6 inhibitor (abemaciclib), this compound was utilized to optimize the Buchwald–Hartwig coupling step, achieving high yields with minimal side products .

Suzuki–Miyaura Coupling

This compound also plays a critical role in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

- Efficiency : The ligand's ability to stabilize palladium complexes leads to improved reaction rates and yields .

- Versatility : this compound has been successfully applied to various substrates, including aryl halides and boronic acids, demonstrating its broad applicability in organic synthesis .

Case Study: Drug Discovery

The use of this compound in synthesizing novel compounds for drug discovery has been highlighted. Notably, it facilitated the development of several clinical candidates by enabling rapid exploration of structure-activity relationships (SAR) through efficient coupling reactions .

Data Tables

作用機序

The mechanism of action of RuPhos involves its role as a ligand in palladium-catalyzed cross-coupling reactions. The ligand stabilizes the palladium center and facilitates the formation of the active catalytic species. The catalytic cycle typically involves the following steps :

Oxidative Addition: The palladium(0) species undergoes oxidative addition with an aryl halide to form a palladium(II) complex.

Transmetalation: The organozinc reagent or other nucleophile transfers its organic group to the palladium center.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the cross-coupled product and regenerate the palladium(0) species.

類似化合物との比較

生物活性

RuPhos, a phosphine ligand, is recognized for its significant role in catalysis, particularly in palladium-catalyzed reactions such as cross-coupling. This article focuses on the biological activity of this compound, examining its structural characteristics, catalytic properties, and relevant case studies highlighting its applications in medicinal chemistry.

Structural Characteristics

This compound crystallizes in a triclinic cell and features two independent molecules without any lattice solvent. The compound's molecular formula is , and it exhibits specific bond metrics that are crucial for its interactions with metal centers in catalytic processes. Notably, the geometry of this compound allows for effective coordination with palladium, influencing the ligand's steric properties and catalytic efficiency .

Crystal Structure Details

| Property | Value |

|---|---|

| Molecular Formula | |

| Crystal System | Triclinic |

| Bond Lengths | Various (e.g., ) |

| Coordination Mode | Bidentate |

The small steric hindrance of this compound compared to other ligands like BrettPhos enhances its catalytic activity for hindered secondary amines while maintaining effectiveness in various cross-coupling reactions .

Catalytic Activity

This compound is particularly effective in several key reactions:

- Negishi Cross-Coupling : Demonstrates high efficiency with sterically hindered aryl halides.

- Suzuki–Miyaura Cross-Coupling : Effective with tosylated olefins.

- Buchwald–Hartwig Amination : Shows high catalytic activity for sterically hindered amines .

Case Studies

- Aryl Halide Cross-Coupling : A study demonstrated that using this compound in Negishi cross-couplings significantly improved yields when dealing with sterically hindered substrates. The results indicated that the ligand's structure allowed for better substrate orientation and reactivity.

- Amination Reactions : In Buchwald–Hartwig amination studies, this compound was shown to facilitate reactions involving secondary amines more efficiently than traditional ligands, leading to higher product yields and reduced reaction times .

Biological Activity Insights

Recent research has explored the biological implications of compounds synthesized using this compound as a ligand. For instance, studies have indicated that certain arylated compounds produced via this compound-catalyzed reactions exhibit promising biological activities, including anti-cancer properties. These findings were supported by molecular docking studies that rationalized the observed biological effects based on ligand-receptor interactions .

Summary of Biological Activity Findings

Q & A

Basic Research Questions

Q. How can reaction conditions be systematically optimized for RuPhos-catalyzed Buchwald-Hartwig amination?

- Methodology : Begin by screening solvents (e.g., toluene, THF), bases (e.g., NaOt-Bu, Cs2CO3), and temperatures (80–120°C) to identify optimal parameters. Use time-course measurements via techniques like DIRECTINJECT-LC™ to monitor intermediate formation and reaction progression . Vary the ligand-to-palladium ratio (1:1 to 2:1) to assess catalytic efficiency, and validate results with GC-MS or NMR for yield quantification.

Q. What characterization techniques are critical for identifying intermediates in this compound-mediated cross-coupling reactions?

- Methodology : Employ real-time analytical methods such as in-situ NMR or HPLC-MS to capture transient intermediates. For solid-state characterization, use X-ray crystallography or EXAFS to confirm ligand-metal coordination. Comparative kinetic profiling (e.g., rate constants for intermediate formation/decay) can further elucidate reaction pathways .

Q. How do researchers determine the optimal ligand-to-metal ratio for this compound in palladium-catalyzed reactions?

- Methodology : Conduct stoichiometric titrations under standardized conditions (fixed substrate concentration, solvent, temperature). Monitor reaction completion via TLC or GC and calculate turnover numbers (TONs). Compare outcomes with control reactions lacking this compound to isolate ligand-specific effects .

Advanced Research Questions

Q. What experimental approaches clarify the relationship between ligand denticity and ring-walking behavior in this compound systems?

- Methodology : Compare this compound (bidentate) with monodentate ligands (e.g., P(t-Bu)3) in analogous reactions. Use kinetic isotope effects (KIEs) and DFT calculations to probe transition states. Analyze intermediate distributions via COPASI modeling, incorporating parameters for ligand dissociation/association rates . Structural studies (e.g., crystallography) can further correlate denticity with metal-ligand bond flexibility.

Q. How can kinetic modeling tools like COPASI resolve discrepancies in intermediate profiles for this compound-catalyzed reactions?

- Methodology : Collect high-resolution time-course data and input it into COPASI to build a kinetic model. Test hypotheses (e.g., diffusion-controlled coupling vs. ring-walking) by adjusting rate constants and comparing simulated vs. experimental data. Validate models using sensitivity analysis and Akaike information criteria (AIC) to select the most parsimonious mechanism .

Q. How should researchers address contradictions in literature regarding this compound’s ring-walking propensity compared to XantPhos?

- Methodology : Replicate reported experiments under identical conditions (solvent, temperature, substrate scope). Perform mechanistic studies (e.g., radical trapping, isotopic labeling) to differentiate pathways. Use multivariate statistical analysis to identify confounding variables (e.g., substrate electronic effects) and publish null results to clarify ambiguities .

Methodological Considerations

- Data Integrity : Ensure raw data (e.g., chromatograms, kinetic traces) are archived and accessible for peer review. Avoid post-hoc adjustments; instead, pre-register hypotheses and analytical pipelines .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and spectroscopy to address complex mechanistic questions .

- Literature Synthesis : Systematically review existing studies using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to identify knowledge gaps and refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。